molecular formula C15H24ClNO2 B8096546 N-Desmethyl-cis-tramadol HCl

N-Desmethyl-cis-tramadol HCl

Cat. No. B8096546
M. Wt: 285.81 g/mol
InChI Key: NOZLWRHUQJHIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl-cis-tramadol HCl is a useful research compound. Its molecular formula is C15H24ClNO2 and its molecular weight is 285.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Desmethyl-cis-tramadol HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desmethyl-cis-tramadol HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Analgesic Properties in Veterinary Medicine : O-Desmethyl tramadol, a metabolite of tramadol, has been studied for its analgesic properties in veterinary medicine. It has been shown to provide effective post-operative pain relief in dogs undergoing surgeries such as tibial plateau leveling osteotomy (TPLO) without significant clinical side-effects (Vettorato et al., 2010).

  • Receptor Affinity : The affinity of tramadol and its metabolites for cloned human opioid receptors was investigated, revealing that O-Desmethyl tramadol (M1) exhibits higher affinity compared to N-Desmethyl tramadol for μ-opioid receptors, which is consistent with its analgesic properties (Lai et al., 1996).

  • Effects on Muscarinic Receptors : A study demonstrated that O-Desmethyl tramadol inhibits the function of type-1 muscarinic (M1) receptors but has little effect on type-3 muscarinic (M3) receptors. This finding helps to explain its neural function and may contribute to its analgesic effects (Nakamura et al., 2005).

  • Interaction with 5-HT2C Receptors : O-Desmethyl tramadol, the main metabolite of tramadol, has been found to inhibit 5-hydroxytryptamine (5-HT) type 2C receptors, providing further insight into the pharmacological properties of tramadol and its metabolites (Horishita et al., 2006).

  • Pharmacokinetics in Cats : The pharmacokinetic profile of tramadol and its O-desmethyl metabolite was studied in cats, demonstrating its efficacy as an analgesic in veterinary medicine (Cagnardi et al., 2011).

  • Metabolism and Tissue Distribution : A study on tramadol overdose fatalities revealed the tissue distribution of tramadol and its metabolites, including N-desmethyl and O-desmethyl tramadol, providing insights into its metabolism and potential toxicity (Moore et al., 1999).

  • Cytochrome P450s Role in Metabolism : Research on dog liver microsomes showed that cytochrome P450s play a role in the metabolism of tramadol to its metabolites, including O-desmethyltramadol and N-desmethyltramadol. This study contributes to understanding species differences in tramadol metabolism (Perez Jimenez et al., 2016).

properties

IUPAC Name

1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2;/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZLWRHUQJHIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1018989-94-0
Record name 1018989-94-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.